4-(2-Bromoethoxy)thiane
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Overview
Description
4-(2-Bromoethoxy)thiane is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its molecular formula C7H13BrOS and a molecular weight of 225.15 g/mol . This compound is often utilized in various fields of research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)thiane typically involves the reaction of thiane with 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethoxy)thiane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The thiane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used to oxidize the thiane ring.
Major Products Formed:
Substitution Reactions: Products include various substituted thiane derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
4-(2-Bromoethoxy)thiane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)thiane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
4-(2-Chloroethoxy)thiane: Similar in structure but with a chlorine atom instead of bromine.
4-(2-Iodoethoxy)thiane: Similar in structure but with an iodine atom instead of bromine.
4-(2-Fluoroethoxy)thiane: Similar in structure but with a fluorine atom instead of bromine.
Uniqueness: 4-(2-Bromoethoxy)thiane is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
4-(2-bromoethoxy)thiane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrOS/c8-3-4-9-7-1-5-10-6-2-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJLIXOZUSEUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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